N-(DICYCLOHEXYLPHOSPHINO)-2-(2'-TOLYL)INDOLE
Overview
Description
N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE: is a complex organic compound that belongs to the class of phosphine ligands. These compounds are widely used in various chemical reactions, particularly in catalysis and organic synthesis. The presence of both indole and phosphine groups in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE typically involves the reaction of 2-(2’-tolyl)indole with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this reaction include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE: undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The indole ring can participate in reduction reactions, often leading to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the indole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE involves its interaction with various molecular targets:
Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating catalytic cycles in organic reactions.
Biological Activity: The indole moiety can interact with biological targets such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE: can be compared with other similar compounds such as:
Triphenylphosphine: Another phosphine ligand, but lacks the indole moiety, making it less versatile in certain reactions.
N-Phenyl-2-(2’-tolyl)indole: Similar indole structure but without the phosphine group, limiting its use in catalysis.
The uniqueness of N-(DICYCLOHEXYLPHOSPHINO)-2-(2’-TOLYL)INDOLE lies in its dual functionality, combining the properties of both indole and phosphine groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methylphenyl)indol-1-yl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NP/c1-21-12-8-10-18-25(21)27-20-22-13-9-11-19-26(22)28(27)29(23-14-4-2-5-15-23)24-16-6-3-7-17-24/h8-13,18-20,23-24H,2-7,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYNFLRGDUANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696584 | |
Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947402-59-7 | |
Record name | 1-(Dicyclohexylphosphino)-2-(2-methylphenyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947402-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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